molecular formula C26H24N4O3 B12460187 4-[2-(1H-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide

4-[2-(1H-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide

Cat. No.: B12460187
M. Wt: 440.5 g/mol
InChI Key: YLKWAMCZUKSTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(1H-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide is a complex organic compound that features an indole moiety. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

The synthesis of 4-[2-(1H-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Chemical Reactions Analysis

4-[2-(1H-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide can undergo several types of chemical reactions:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2-(1H-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in bacterial cell division, making them potential antibacterial agents . The compound’s hydrazinyl and diphenylbutanamide groups may also contribute to its biological activity by interacting with different molecular pathways .

Comparison with Similar Compounds

4-[2-(1H-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

4-[2-(2-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide

InChI

InChI=1S/C26H24N4O3/c31-24(27-28-25(32)19-29-18-17-20-9-7-8-14-23(20)29)15-16-26(33)30(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-14,17-18H,15-16,19H2,(H,27,31)(H,28,32)

InChI Key

YLKWAMCZUKSTRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCC(=O)NNC(=O)CN3C=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.